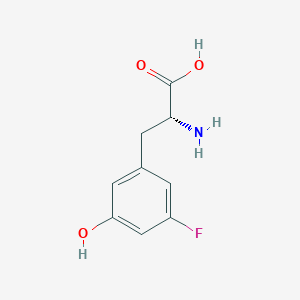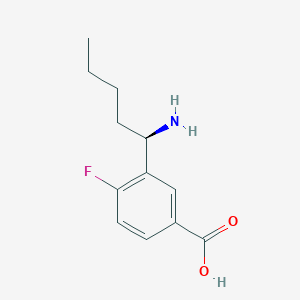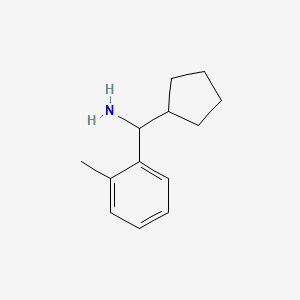
2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methyl-3-nitroaniline, which undergoes several transformations to introduce the phenylsulfanyl group and form the indolizine ring.
Analyse Chemischer Reaktionen
2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives may have potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde involves its interaction with specific molecular targets. The nitro group and phenylsulfanyl group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde can be compared with other indolizine derivatives, such as:
2-Methyl-3-(2-nitro-phenyl)-indolizine-1-carbaldehyde: Lacks the phenylsulfanyl group, resulting in different chemical properties.
2-Methyl-3-(2-amino-phenylsulfanyl)-indolizine-1-carbaldehyde: Contains an amino group instead of a nitro group, affecting its reactivity and biological activity. The presence of the nitro and phenylsulfanyl groups in this compound makes it unique and potentially more versatile in various applications.
Eigenschaften
Molekularformel |
C16H12N2O3S |
|---|---|
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
2-methyl-3-(2-nitrophenyl)sulfanylindolizine-1-carbaldehyde |
InChI |
InChI=1S/C16H12N2O3S/c1-11-12(10-19)13-6-4-5-9-17(13)16(11)22-15-8-3-2-7-14(15)18(20)21/h2-10H,1H3 |
InChI-Schlüssel |
VZKXAGUIVCQRAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=CC=CC2=C1C=O)SC3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


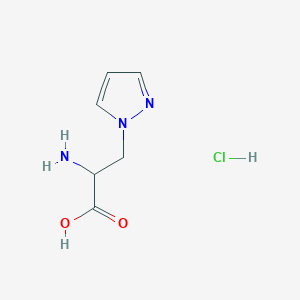
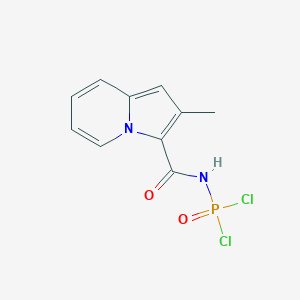
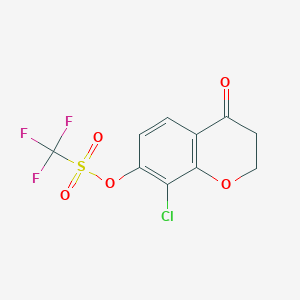
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate](/img/structure/B13058018.png)
![(4Z)-2-Tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B13058024.png)
![4-((2-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13058028.png)
![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}methanimidamide](/img/structure/B13058036.png)
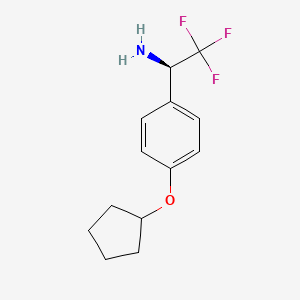
![(3R)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13058051.png)
